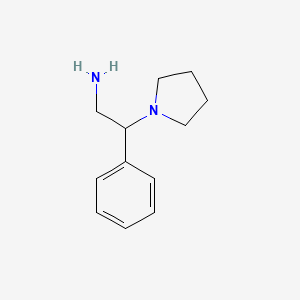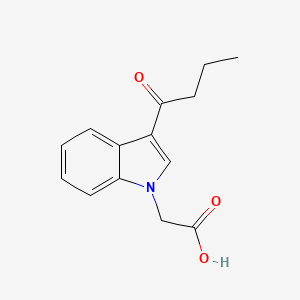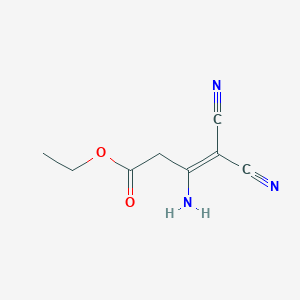
5-bromo-N-cyclopropylpyrimidin-2-amine
概要
説明
5-Bromo-N-cyclopropylpyrimidin-2-amine (5-Br-CPPA) is a nitrogen-containing heterocyclic compound with a cyclopropyl ring and a bromine atom at the 5-position. It is a versatile reagent used in organic synthesis, as it is able to form a variety of covalent bonds with a variety of substrates. It is also used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. 5-Br-CPPA has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Chemical Synthesis and Compound Formation
Regioselective Synthesis : Research on 5-bromo-2,4-dichloro-6-methylpyrimidine, closely related to 5-bromo-N-cyclopropylpyrimidin-2-amine, indicates its utility in regioselective synthesis, forming 4-amino-5-bromo-2-substituted aminopyrimidines through a displacement reaction with ammonia (Doulah et al., 2014).
Palladium-Catalyzed Amination : A palladium-Xantphos complex catalyzed amination of 5-bromo-2-chloropyridine, similar to this compound, yielding high chemoselectivity and isolated yield in producing aminopyridines (Ji, Li, & Bunnelle, 2003).
Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives : Derivatives of 4-amino-5-bromo-2-substituted-aminopyrimidines, structurally related to this compound, have been synthesized, leading to the formation of new thiazolo[4,5-d]pyrimidine derivatives (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Phosphomolybdic Acid Promoted Reactions : Research involving 2-cyclopropylpyrimidin-4-carbaldehyde, structurally similar to this compound, has led to the synthesis of α-aminophosphonates via a one-pot synthesis, highlighting the versatility of similar compounds (Reddy, Reddy, & Reddy, 2014).
Synthesis of Novel Pyridine-Based Derivatives : Palladium-catalyzed Suzuki cross-coupling reactions with 5-bromo-2-methylpyridin-3-amine, a compound structurally related to this compound, have been used to synthesize novel pyridine derivatives. This showcases the potential applications in synthesizing various heterocyclic compounds (Ahmad et al., 2017).
Advanced Chemical Research
Structural Studies and Electrophilic Substitutions : Investigations into the chemistry of compounds similar to this compound, such as 2-amino-6-phenylpyrimidin-4(3H)-ones, have provided insights into electrophilic nitration and sulphonation, illustrating the complex reactions these types of compounds can undergo (Stevens et al., 1995).
Mechanistic Studies in Amination Reactions : The amination of various pyrimidines, closely related to this compound, has been studied to understand the mechanisms involved in these reactions, offering valuable insights into chemical reaction pathways (Valk & Plas, 1973).
Development of Antiviral Compounds : Research involving derivatives of 2,4-diaminopyrimidines, structurally similar to this compound, has demonstrated potential in developing antiviral compounds, especially against retroviruses, highlighting the pharmaceutical applications of these compounds (Hocková et al., 2003).
作用機序
The mechanism of action of 5-bromo-N-cyclopropylpyrimidin-2-amine is not explicitly mentioned in the retrieved data. The compound’s potential applications in drug discovery, crop protection, and other industries are being investigated.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
生化学分析
Biochemical Properties
5-bromo-N-cyclopropylpyrimidin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction can affect the metabolism of other compounds processed by this enzyme. Additionally, this compound has shown potential interactions with other biomolecules, impacting various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior. Furthermore, it affects cell signaling pathways, which can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with CYP1A2 results in the inhibition of this enzyme’s activity . This binding interaction can lead to changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its inhibition of CYP1A2 affects the metabolic flux of other compounds processed by this enzyme . This interaction can lead to changes in metabolite levels, influencing overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with specific transporters and binding proteins that facilitate its movement within the cell . This distribution affects its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate cellular sites . This localization is essential for its interaction with biomolecules and its overall biological activity .
特性
IUPAC Name |
5-bromo-N-cyclopropylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLUUYCRRPSCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407611 | |
| Record name | 5-BROMO-2-CYCLOPROPYLAMINOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886366-20-7 | |
| Record name | 5-Bromo-N-cyclopropyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-BROMO-2-CYCLOPROPYLAMINOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1335644.png)


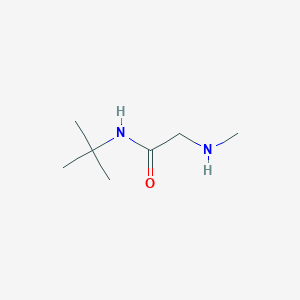
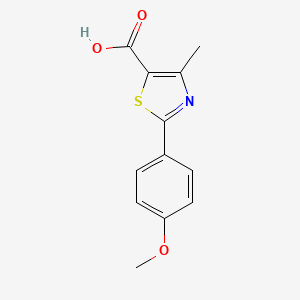
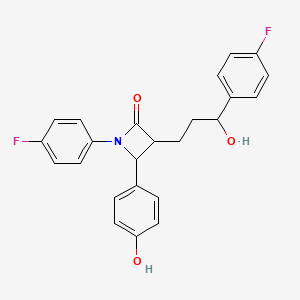

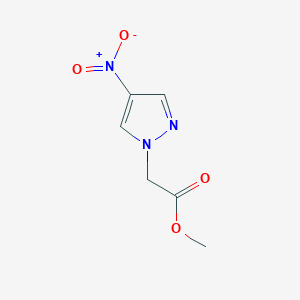
![6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1335695.png)
